molecular formula C9H17NO B14674592 Hexahydroazocine-5-one, 1-ethyl- CAS No. 37727-90-5

Hexahydroazocine-5-one, 1-ethyl-

Cat. No.: B14674592
CAS No.: 37727-90-5
M. Wt: 155.24 g/mol
InChI Key: BJYGRXJOOASJTR-UHFFFAOYSA-N
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Description

Hexahydroazocine-5-one, 1-ethyl- is an eight-membered heterocyclic compound featuring a saturated azocine ring with a ketone group at position 5 and an ethyl substituent at position 1. Such compounds often serve as scaffolds for drug design due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Properties

CAS No.

37727-90-5

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-ethylazocan-5-one

InChI

InChI=1S/C9H17NO/c1-2-10-7-3-5-9(11)6-4-8-10/h2-8H2,1H3

InChI Key

BJYGRXJOOASJTR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(=O)CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydroazocine-5-one, 1-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diketone, followed by cyclization to form the azocine ring. The reaction conditions often require the use of a solvent such as benzene and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of Hexahydroazocine-5-one, 1-ethyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Hexahydroazocine-5-one, 1-ethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the azocine ring .

Scientific Research Applications

Hexahydroazocine-5-one, 1-ethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Hexahydroazocine-5-one, 1-ethyl- involves its interaction with specific molecular targets. The nitrogen atom in the azocine ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Core Structure Substituents Functional Groups Key Properties
1-Ethylhexahydroazocine-5-one Azocine (8-membered) C1: Ethyl; C5: Ketone Amine, Ketone Flexible ring, moderate polarity
Compound 9c () Quinazoline C1: Ethyl; C4: Methoxy Iodo, Oxadiazole Anticancer activity
RM-T derivatives () Terpenoid C1: Ethyl ester Carboxyl, Spiroacetal Enzyme substrate specificity
5-Hydroxypyrazole () Pyrazole (5-membered) C4: Enol; C5: Hydroxy β-Diketone, Hydroxy Tautomerism, H-bonding

Key Observations :

  • Substituent Effects : The ethyl group at C1 in Hexahydroazocine-5-one may mimic the 1-ethyl substituent in Compound 9c (), which demonstrated enhanced anticancer activity compared to propyl analogs. This suggests alkyl chain length critically influences bioactivity .
  • Functional Groups : The ketone at C5 in Hexahydroazocine-5-one contrasts with the carboxyl group in RM-T derivatives (), where the C1 ethyl ester reduced catalytic activity, highlighting the importance of electronegative groups in enzyme interactions .

Key Observations :

  • Stability : Tautomerism in 5-hydroxypyrazole (), stabilized by intramolecular H-bonding, underscores the importance of ring electronic effects in azocine derivatives .
Table 3: Bioactivity Comparison
Compound Biological Target Activity (IC50 or kcat/Km) Key Finding
Compound 9c () Cancer cell lines Stronger than 1-propyl analogs Ethyl enhances cytotoxicity
RM-T 1-ethyl ester () P450revI enzyme Loss of catalytic activity C1 carboxyl critical for recognition
4H-Isoxazol-5-ones () N/A Efficient synthesis Boric acid catalysis in aqueous media

Key Observations :

  • Anticancer Potential: The ethyl group’s role in enhancing activity () aligns with trends in medicinal chemistry, where shorter alkyl chains improve membrane permeability .
  • Enzyme Interactions : Substrate specificity in RM-T derivatives () suggests that Hexahydroazocine-5-one’s ketone may serve as a hydrogen bond acceptor, unlike the carboxyl group in RM-T .

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